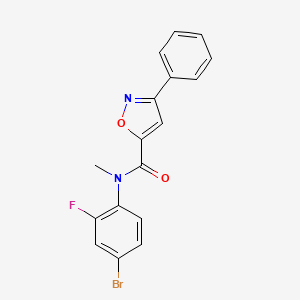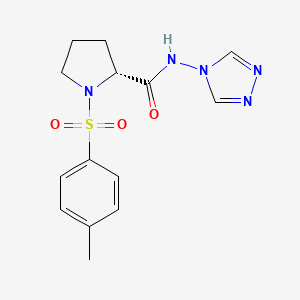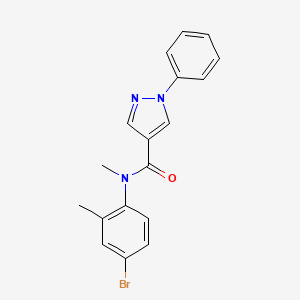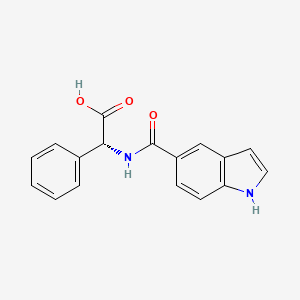
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is also known by its chemical name, GSK-3β inhibitor VIII, and is primarily used as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a protein kinase that plays a crucial role in various cellular processes.
Mecanismo De Acción
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide acts as a potent inhibitor of GSK-3β, which is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. By inhibiting GSK-3β, this compound can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide are primarily related to its role as a GSK-3β inhibitor. Studies have shown that this compound can modulate various cellular processes, including glucose metabolism, cell proliferation, and differentiation. Additionally, it has been shown to have potential therapeutic effects in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide in lab experiments include its high potency and selectivity as a GSK-3β inhibitor, as well as its ability to modulate various cellular processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide. One area of interest is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Additionally, further research is needed to elucidate the mechanisms of action and potential therapeutic applications of this compound in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer. Finally, the potential toxicity and safety of this compound need to be further explored to ensure its safe use in clinical settings.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide involves a multi-step process that includes the reaction of 4-bromo-2-fluoroaniline with N-methyl-2-phenylacetamide to form N-(4-bromo-2-fluorophenyl)-N-methyl-2-phenylacetamide. This intermediate is then subjected to cyclization with phosphorus oxychloride and triethylamine to form the oxazole ring, which is further converted to the carboxamide derivative by reaction with the appropriate acid chloride.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its role as a GSK-3β inhibitor, which has been shown to have therapeutic potential in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O2/c1-21(15-8-7-12(18)9-13(15)19)17(22)16-10-14(20-23-16)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHICXVMEEZAKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Br)F)C(=O)C2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B7683060.png)

![1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea](/img/structure/B7683080.png)

![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-(morpholin-4-ylmethyl)piperidine-1-carboxamide](/img/structure/B7683097.png)
![(2S)-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7683105.png)
![propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate](/img/structure/B7683118.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B7683128.png)

![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)
![cyclopropyl-[(2R)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683158.png)

![5-ethyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide](/img/structure/B7683167.png)